2,2-Dipropylvaleronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dipropylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHTDIOUIVENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201563 | |
| Record name | 2,2-Dipropylvaleronitrile | |
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Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-48-7 | |
| Record name | 2,2-Dipropylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dipropylvaleronitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC915 | |
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| Record name | 2,2-Dipropylvaleronitrile | |
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| Record name | 2,2-dipropylvaleronitrile | |
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| Record name | 2,2-DIPROPYLVALERONITRILE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Dipropylpentanenitrile physical characteristics
An In-Depth Technical Guide to the Physical Characteristics of 2,2-Dipropylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,2-dipropylpentanenitrile (CAS No. 5340-48-7). As an important chemical intermediate and a known impurity in the synthesis of the anticonvulsant drug Valproic Acid, a thorough understanding of its physical properties is crucial for researchers in organic synthesis, medicinal chemistry, and drug development.[1] This document collates available data on its physicochemical properties, provides predicted spectroscopic profiles for identification and quality control, and outlines standardized experimental protocols for the determination of these characteristics.
Introduction and Chemical Identity
2,2-Dipropylpentanenitrile, also known by synonyms such as 2,2-Dipropylvaleronitrile and 4-Cyano-4-propylheptane, is an organic compound featuring a nitrile functional group attached to a highly branched alkyl structure.[2][3] Specifically, its structure consists of a pentanenitrile backbone with two propyl groups substituted at the alpha-carbon (C2) position.[2] This highly branched, sterically hindered structure significantly influences its physical and chemical properties.
The presence of the strongly polar cyano (-C≡N) group imparts a significant dipole moment to the molecule, which affects its boiling point and solubility.[4][5][6][7][8] However, the bulky and nonpolar nature of the three propyl groups and the ethyl chain counteracts this polarity, leading to low solubility in water and good solubility in many organic solvents.[2]
Molecular Structure
The chemical structure of 2,2-dipropylpentanenitrile is foundational to understanding its physical properties.
Caption: Molecular structure of 2,2-Dipropylpentanenitrile.
Physicochemical Properties
The physical properties of 2,2-dipropylpentanenitrile are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, other values are predicted based on computational models and should be considered as such.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₁H₂₁N | [2] |
| Molecular Weight | 167.29 g/mol | [1][3] |
| CAS Number | 5340-48-7 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Distinctive | [2] |
| Boiling Point | 70 °C @ 2 Torr (2.67 mbar) 236.8 °C @ 760 mmHg (Predicted) | [1] |
| Density | 0.821 g/cm³ (Predicted) | [1] |
| Refractive Index | Not available | |
| Solubility | Low solubility in water; moderate solubility in organic solvents. | [2] |
| Vapor Pressure | Not available | |
| Viscosity | Not available | |
| Surface Tension | Not available |
Boiling Point Analysis
The significant discrepancy between the reported boiling points (70 °C at 2 Torr vs. a predicted 236.8 °C at atmospheric pressure) highlights a key principle for highly branched, high molecular weight compounds. The boiling point is substantially reduced under vacuum, which is a common purification technique for compounds that may decompose at their atmospheric boiling point. The high degree of branching in 2,2-dipropylpentanenitrile prevents efficient packing of the molecules, leading to weaker intermolecular van der Waals forces than a linear isomer, but its overall high molecular weight and polarity from the nitrile group result in a relatively high boiling point.[4][8]
Solubility Profile
The molecule's amphipathic nature, with a polar "head" (the nitrile group) and a large, nonpolar alkyl "tail," governs its solubility. The nitrile group's nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor with protic solvents like water.[4][8] However, the large C11 hydrocarbon portion of the molecule disrupts the hydrogen bonding network of water, making it only sparingly soluble.[2][8] Conversely, it is expected to be freely miscible with a wide range of organic solvents such as ethanol, acetone, diethyl ether, and toluene, where dispersion forces are the dominant intermolecular interactions.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the nitrile and alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Medium, Sharp | C≡N stretch |
| 2850-2960 | Strong | C-H (sp³) stretching |
| ~1465 | Medium | CH₂ bending (scissoring) |
| ~1380 | Medium | CH₃ bending (symmetric) |
The most characteristic peak will be the sharp absorption around 2240 cm⁻¹, which is indicative of the nitrile functional group. The absence of strong absorptions in the 3200-3600 cm⁻¹ (O-H, N-H) and 1600-1800 cm⁻¹ (C=O, C=C) regions would confirm the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show signals corresponding to the various methylene (-CH₂-) and methyl (-CH₃) groups of the propyl and pentanenitrile chains. Due to the structural complexity and potential for overlapping signals, a high-field NMR instrument would be beneficial for full resolution.
-
Expected Chemical Shifts (δ, ppm):
-
~0.9-1.0: Multiple overlapping triplets, corresponding to the terminal -CH₃ groups.
-
~1.2-1.6: Complex multiplets from the various -CH₂- groups.
-
~1.7-2.0: A triplet corresponding to the -CH₂- group adjacent to the nitrile group (C3), deshielded by the electron-withdrawing effect of the cyano group.
-
¹³C NMR: The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
Expected Chemical Shifts (δ, ppm):
-
~120-125: Quaternary carbon of the nitrile group (C≡N).
-
~40-50: Quaternary α-carbon (C2).
-
~14-40: A series of signals for the various CH₂ and CH₃ carbons in the alkyl chains.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely result in significant fragmentation due to the branched nature of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight, may be observed, though it could be weak.
-
Major Fragments: Fragmentation would likely occur via alpha-cleavage at the quaternary carbon. Expect to see significant peaks corresponding to the loss of propyl (M-43) and other alkyl fragments.
Experimental Protocols for Physical Characterization
The following are generalized, self-validating protocols for determining the key physical properties of liquid samples like 2,2-dipropylpentanenitrile.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes and provides an accurate boiling point.
-
Apparatus Setup: Place a small amount (0.5-1.0 mL) of 2,2-dipropylpentanenitrile into a small test tube. Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
-
Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and begin heating gently while stirring the bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.[9]
-
Validation: Repeat the measurement at least twice. The readings should be within ±1 °C for validation. Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.
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An In-Depth Technical Guide to the Solubility of 2,2-Dipropylvaleronitrile in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,2-dipropylvaleronitrile (also known as 2,2-dipropylpentanenitrile), a branched aliphatic nitrile. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predictive insights based on its structure, and a robust experimental protocol for its empirical determination. We will explore the theoretical underpinnings of solubility, present a framework for solvent selection, and provide a detailed, field-proven methodology for researchers to accurately determine the solubility of 2,2-dipropylvaleronitrile in a range of organic solvents.
Introduction to 2,2-Dipropylvaleronitrile
2,2-Dipropylvaleronitrile is an organic compound featuring a nitrile (-C≡N) functional group attached to a highly branched aliphatic chain. It is recognized as a potential impurity or intermediate in the synthesis of Valproic Acid, a widely used antiepileptic and mood-stabilizing drug.[1] Its molecular structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems.
1.1. Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. Key characteristics of 2,2-dipropylvaleronitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | [2] |
| Molecular Weight | 167.29 g/mol | [1][2] |
| CAS Number | 5340-48-7 | [2] |
| Appearance | Likely a liquid at room temperature | Inferred from structure |
| Boiling Point | 236.8°C at 760 mmHg | [2] |
| Density | 0.821 g/cm³ | [2] |
| Computed XLogP3 | 4.1 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
The high XLogP3 value (a measure of lipophilicity) and the large, nonpolar hydrocarbon structure suggest that 2,2-dipropylvaleronitrile is a lipophilic ("fat-loving") or nonpolar compound.[1] The nitrile group introduces a degree of polarity and a hydrogen bond acceptor site, but its influence is significantly shielded by the bulky propyl groups.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility.[3][4] This rule states that substances with similar intermolecular forces and polarity will be mutually soluble.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large, nonpolar alkyl structure of 2,2-dipropylvaleronitrile, it is predicted to have high solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole-dipole interactions but lack hydrogen bond-donating capabilities. The polar nitrile group of the solute can interact favorably with the dipoles of these solvents. Acetonitrile, in particular, is an excellent solvent for a wide range of polar and non-polar solutes in the pharmaceutical industry.[5] Moderate to high solubility is expected in this class.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While the nitrogen atom in the nitrile group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. Furthermore, the extensive, bulky alkyl chains are hydrophobic ("water-hating") and will disrupt the strong hydrogen-bonding network of solvents like water, leading to very low solubility. Solubility in alcohols like ethanol will likely be higher than in water but lower than in nonpolar solvents.
Predicted Solubility Profile
While empirical data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above. This serves as a starting point for experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene | High / Miscible | "Like dissolves like"; dominated by van der Waals forces. |
| Slightly Polar | Diethyl Ether, Dichloromethane | High / Miscible | Solute can interact well with slightly polar C-O and C-Cl bonds. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (MeCN) | Moderate to High | Favorable dipole-dipole interactions between solvent and nitrile group. |
| Polar Protic | Ethanol, Isopropanol, Methanol | Low to Moderate | Some interaction via hydrogen bond acceptance, but limited by large hydrophobic structure. |
| Highly Polar | Water | Very Low / Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding of water. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility, recommended by regulatory bodies like the FDA and in USP guidelines.[6][7]
4.1. Objective
To determine the saturation concentration (solubility) of 2,2-dipropylvaleronitrile in various organic solvents at a controlled temperature (e.g., 25°C).
4.2. Materials and Equipment
-
Solute: 2,2-Dipropylvaleronitrile (purity >98%)
-
Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Ethyl Acetate, Acetonitrile, Ethanol)
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Volumetric flasks and pipettes
-
Thermostatic shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Autosampler vials
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
4.3. Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
4.4. Step-by-Step Procedure
-
Preparation of Standards: Prepare a stock solution of 2,2-dipropylvaleronitrile in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of known concentrations to generate a calibration curve.
-
Sample Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the test solvent. Add an excess amount of 2,2-dipropylvaleronitrile to each vial to ensure that a saturated solution is formed. An excess is confirmed by the visual presence of undissolved solute after equilibration.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 1°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.[8]
-
Sample Collection and Filtration: After equilibration, remove the vials and let them stand at the same temperature to allow undissolved material to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Analysis: Dilute the filtered sample as necessary with the appropriate mobile phase or solvent. Analyze the sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine its concentration.
-
Calculation: Using the calibration curve generated in Step 1, quantify the concentration of 2,2-dipropylvaleronitrile in the analyzed sample. This concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. Report the final value, often in mg/mL or mol/L, as the average of at least three replicate experiments.[9]
Factors Influencing Solubility & Practical Implications
-
Temperature: The solubility of most compounds in organic solvents increases with temperature. This relationship should be characterized if the intended application (e.g., a chemical synthesis) occurs at elevated temperatures.
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining reliable and reproducible data.
-
pH (in aqueous systems): While not relevant for most organic solvents, if any aqueous media were to be used, the pH would be a critical factor. However, as a nitrile, 2,2-dipropylvaleronitrile is not expected to ionize and its solubility would show little pH dependence.
-
Implications for Drug Development:
-
Process Chemistry: High solubility in a reaction solvent is crucial for achieving optimal reaction rates and preventing precipitation of reactants or products.
-
Crystallization & Purification: Solubility data across a range of solvents is essential for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Formulation: For liquid formulations, the API must be fully soluble in the chosen vehicle. For solid dosage forms, the dissolution rate, which is related to solubility, is a key parameter affecting drug absorption.[6]
-
Conclusion
2,2-Dipropylvaleronitrile is a highly lipophilic, nonpolar molecule with a predicted solubility profile that strongly favors nonpolar and slightly polar organic solvents over polar protic solvents like water. While published quantitative data is limited, this guide provides the theoretical foundation and a detailed experimental protocol necessary for researchers to accurately determine its solubility. The robust shake-flask method, coupled with a validated analytical technique, will yield the precise data required for informed decision-making in process chemistry, purification, and formulation within the pharmaceutical industry.
References
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2,2-Dipropylvaleronitrile | C11H21N. BuyersGuideChem. Available from: [Link]
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The Dissolution Procedure: Development and Validation. USP-NF. Available from: [Link]
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Experiment 1: Determination of Solubility Class. N.p. Available from: [Link]
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Solubility of organic compounds. Khan Academy. Available from: [Link]
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Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available from: [Link]
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Solubility of Organic Compounds. N.p. Available from: [Link]
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Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]
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Acetonitrile. PubChem, National Institutes of Health. Available from: [Link]
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Pivalonitrile | C5H9N. PubChem, National Institutes of Health. Available from: [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available from: [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ACS Publications. Available from: [Link]
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An In-Depth Technical Guide to 2,2-Dipropylvaleronitrile: Synthesis, Analysis, and Significance as a Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dipropylvaleronitrile, a sterically hindered aliphatic nitrile, holds significant importance in the pharmaceutical industry, primarily as a process-related impurity in the synthesis of Valproic Acid.[1] Valproic Acid is a widely used antiepileptic and mood-stabilizing drug.[1] The control and monitoring of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of 2,2-Dipropylvaleronitrile, including its nomenclature, physicochemical properties, synthesis, chemical reactivity, and analytical methodologies for its detection and quantification. A key focus is placed on its context as a pharmaceutical impurity, providing insights for process chemists and quality control analysts.
Nomenclature and Physicochemical Properties
2,2-Dipropylvaleronitrile is known by several synonyms, which are crucial to recognize when reviewing scientific literature and chemical databases.
Synonyms:
-
NSC 915[5]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 5340-48-7 | [2][4][5][6] |
| Molecular Formula | C11H21N | [4][5][6] |
| Molecular Weight | 167.29 g/mol | [4][5] |
| Boiling Point | 236.8 °C at 760 mmHg | [5] |
| Density | 0.821 g/cm³ | [5] |
| Flash Point | 83.9 °C | [5] |
| XLogP3 | 4.1 | [1] |
Synthesis and Formation as a Pharmaceutical Impurity
The primary context for the synthesis of 2,2-Dipropylvaleronitrile is as a potential impurity during the manufacture of Valproic Acid, particularly through the malonic ester synthesis route.
The Malonic Ester Synthesis of Valproic Acid and the Origin of 2,2-Dipropylvaleronitrile
The classical synthesis of Valproic Acid involves the dialkylation of diethyl malonate with a propyl halide (e.g., 1-bromopropane), followed by hydrolysis and decarboxylation.[7][8] If a nitrile-containing starting material, such as cyanoacetic acid or its esters, is used as an alternative to malonic esters, 2,2-dipropylacetonitrile (a related nitrile) can be formed, which upon hydrolysis yields Valproic Acid. However, the presence of unreacted nitrile starting materials or intermediates can lead to the formation of nitrile-containing impurities.
2,2-Dipropylvaleronitrile is a more substituted nitrile than the direct precursor to Valproic Acid. Its formation likely arises from side reactions or the use of alternative starting materials. One plausible pathway is the alkylation of a larger nitrile precursor.
Postulated Synthesis of 2,2-Dipropylvaleronitrile
A likely synthetic route to 2,2-Dipropylvaleronitrile, based on standard organic chemistry principles for the formation of sterically hindered nitriles, would involve the dialkylation of a suitable nitrile with propyl bromide. For instance, the alkylation of butyronitrile with two equivalents of propyl bromide in the presence of a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could yield the target compound. The slim, linear structure of the anion formed from the deprotonation of a nitrile makes it an effective nucleophile for SN2 reactions with alkyl halides.[5]
The following diagram illustrates a conceptual synthetic pathway:
Caption: Postulated synthesis of 2,2-Dipropylvaleronitrile via dialkylation.
Chemical Reactivity
The chemical reactivity of 2,2-Dipropylvaleronitrile is dominated by the nitrile functional group, although its reactivity is tempered by significant steric hindrance from the three propyl groups attached to the α-carbon.
Hydrolysis
The hydrolysis of nitriles is a standard method for the synthesis of carboxylic acids. This reaction can be performed under acidic or basic conditions.[9][10][11] For sterically hindered nitriles like 2,2-Dipropylvaleronitrile, these reactions often require harsh conditions (e.g., high temperatures and prolonged reaction times).[2][12]
-
Acid-Catalyzed Hydrolysis: Heating with a strong acid (e.g., H₂SO₄ or HCl) in water will hydrolyze the nitrile to the corresponding carboxylic acid (2,2-dipropylvaleric acid) and an ammonium salt. The reaction proceeds through an intermediate amide, which is also hydrolyzed under these conditions.[9][10]
-
Base-Catalyzed Hydrolysis: Refluxing with a strong base (e.g., NaOH or KOH) will yield the carboxylate salt of 2,2-dipropylvaleric acid and ammonia.[9][11] Subsequent acidification is required to obtain the free carboxylic acid. Milder basic conditions might allow for the isolation of the intermediate amide (2,2-dipropylvaleramide).[12]
Reduction
Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15] The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond.
The reduction of 2,2-Dipropylvaleronitrile with LiAlH₄ would be expected to yield 2,2-dipropylpentan-1-amine.
Analytical Methodologies for Identification and Quantification
As a known impurity of Valproic Acid, robust analytical methods are essential for the detection and quantification of 2,2-Dipropylvaleronitrile in the drug substance and formulated products. Gas chromatography (GC) is a well-suited technique for this purpose due to the volatility of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. A validated GC-MS method is the gold standard for impurity profiling in pharmaceutical analysis.
Experimental Protocol: GC-MS Analysis of 2,2-Dipropylvaleronitrile in a Valproic Acid Matrix
-
Sample Preparation:
-
Accurately weigh a known amount of the Valproic Acid sample.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards of 2,2-Dipropylvaleronitrile in the same solvent at concentrations bracketing the expected impurity level.
-
An internal standard (e.g., a structurally similar compound not present in the sample) can be added to both the sample and standard solutions to improve quantitative accuracy.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A modern GC system equipped with a capillary column is required.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS, or equivalent) is typically used for impurity profiling of non-polar analytes.
-
Injection: A split/splitless injector is commonly used. The injection volume is typically 1 µL.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the impurity from the main component and other potential impurities. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[16]
-
-
Data Analysis:
-
Identification: The identity of the 2,2-Dipropylvaleronitrile peak in the sample chromatogram is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the 2,2-Dipropylvaleronitrile standards against their concentrations. The concentration of the impurity in the sample is then determined from this curve.
-
The following diagram illustrates the analytical workflow:
Caption: Workflow for the GC-MS analysis of 2,2-Dipropylvaleronitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules and can be used to identify and quantify impurities without the need for a reference standard (qNMR).
-
¹H NMR: The proton NMR spectrum of 2,2-Dipropylvaleronitrile would be expected to show signals corresponding to the methyl and methylene protons of the three propyl groups. The absence of a proton on the α-carbon would be a key distinguishing feature.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and signals for the quaternary α-carbon and the carbons of the propyl groups.
Biological Significance and Toxicological Considerations
The primary biological significance of 2,2-Dipropylvaleronitrile is its status as a pharmaceutical impurity. Regulatory agencies worldwide have strict guidelines for the qualification and control of impurities in drug substances.
The toxicity of Valproic Acid itself is well-documented and includes risks of hepatotoxicity and hyperammonemia.[17][18] It is essential to ensure that any impurities do not contribute additional or synergistic toxicity.
Conclusion
2,2-Dipropylvaleronitrile is a chemically interesting, sterically hindered nitrile whose main relevance to the scientific community lies in its role as a process-related impurity in the synthesis of Valproic Acid. A thorough understanding of its nomenclature, properties, potential synthetic origins, and reactivity is crucial for pharmaceutical scientists involved in process development, quality control, and regulatory affairs. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the reliable detection and quantification of this impurity, thereby ensuring the quality and safety of Valproic Acid-containing medicines. Further toxicological studies on this specific compound would be beneficial to fully characterize its risk profile.
References
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BuyersGuideChem. 2,2-Dipropylvaleronitrile | C11H21N. [Link]
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Veeprho. Valproic Acid EP Impurity J | CAS 5340-48-7. [Link]
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Quality Control Chemicals (QCC). Valproic Acid EP Impurity J. [Link]
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Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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BuyersGuideChem. 2,2-Dipropylvaleronitrile | C11H21N. [Link]
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PubChemLite. 2,2-dipropylvaleronitrile (C11H21N). [Link]
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Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
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Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of the Brazilian Chemical Society. [Link]
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Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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PubMed. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry. [Link]
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PubMed. Comparative toxicities of aliphatic nitriles. [Link]
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Shimadzu. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Link]
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ResearchGate. Synthesis of valproic acid for medicinal chemistry practical classes. [Link]
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Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
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MDPI. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. [Link]
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Oxford Academic. Reliable GC Method for Related Substances in Divalproex Sodium Drug. [Link]
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ResearchGate. Reaction kinetics for the alkylation of nitrile | Download Scientific Diagram. [Link]
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Wikipedia. Janis Louie. [Link]
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ResearchGate. From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]
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Filo. Devise a synthesis of valproic acid A, using the malonic ester (diethyl m... [Link]
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Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
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Taylor & Francis Online. Valproic acid poisoning: An evidence-based consensus guideline for out-of-hospital management. [Link]
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PMC. Rapid quantitative 1H–13C two-dimensional NMR with high precision. [Link]
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Journal of Medical Cases. Recognizing and Treating Valproic Acid Toxicity: A Case Report. [Link]
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Inchem.org. Valproic acid (PIM 551). [Link]
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Pharmaffiliates. valproic acid and its Impurities. [Link]
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PubChem. Pivalonitrile | C5H9N | CID 12416. [Link]
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European Patent Office. Process for producing valproic acid - Patent 0835859. [Link]
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PubMed. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. [Link]
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Technical Guide: Characterization and Thermodynamic Profile of 2,2-Dipropylvaleronitrile
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2,2-Dipropylvaleronitrile (CAS 5340-48-7), also known as Tripropylacetonitrile .[1] While often encountered as a sterically hindered intermediate or an over-alkylated impurity in the synthesis of Valproic Acid (VPA) analogues, its specific thermodynamic profile is critical for process engineers designing separation protocols.[1]
The molecule is characterized by a high boiling point (236.8°C at atmospheric pressure ) relative to its mono-alkylated congeners, a property that drives its isolation strategy.[1] This guide details the physicochemical data, synthesis pathways, and validation protocols required for high-purity isolation.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Identity
-
IUPAC Name: 2,2-Dipropylpentanenitrile[1]
-
Synonyms: Tripropylacetonitrile; 4-Cyano-4-propylheptane[1]
-
Molecular Formula:
[1][3]
Thermodynamic Data Table
The following data aggregates experimental values and high-confidence predicted models where experimental gaps exist.
| Property | Value | Condition/Method | Confidence |
| Boiling Point (Atm) | 236.8°C | 760 mmHg | High (Experimental) |
| Boiling Point (Vac) | 70°C | 2.0 Torr | High (Experimental) |
| Melting Point | < 25°C (Liquid at RT) | Predicted / Observation | Medium |
| Density | 0.821 g/cm³ | 20°C | High |
| Flash Point | 83.9°C | Closed Cup | High |
| LogP | 4.1 | Partition Coeff. (Oct/Water) | High |
Critical Insight: The significant boiling point differential between Valeronitrile (141°C), 2-Propylvaleronitrile (~185°C), and 2,2-Dipropylvaleronitrile (236.8°C) allows for effective separation via fractional distillation.[1] However, the high boiling point of the target requires high-vacuum techniques to prevent thermal degradation during isolation.[1]
Synthesis & Formation Mechanism[1][13]
Understanding the origin of 2,2-dipropylvaleronitrile is essential for controlling its presence, whether it is the target molecule or an impurity to be removed.[1]
Reaction Pathway
The compound is typically generated via the nucleophilic substitution (
Mechanism:
-
Deprotonation: A strong base (LDA, NaH, or NaOH/PTC) removes an
-proton from valeronitrile.[1] -
Alkylation: The carbanion attacks 1-bromopropane.[1]
-
Second Alkylation: Because the resulting secondary carbanion is still acidic (though sterically hindered), a second deprotonation and alkylation event yields 2,2-dipropylvaleronitrile.[1]
Visualization: Alkylation Cascade
The following diagram illustrates the stepwise alkylation pathway.
Figure 1: Stepwise
Experimental Protocols
Protocol A: Synthesis via Phase Transfer Catalysis (PTC)
Rationale: PTC is preferred over cryogenic lithiation (LDA) for scale-up due to operational simplicity and the avoidance of moisture-sensitive reagents.[1]
Reagents:
-
Valeronitrile (1.0 eq)[1]
-
1-Bromopropane (2.5 eq - Excess required for di-alkylation)[1]
-
Tetrabutylammonium bromide (TBAB) (5 mol%)[1]
Methodology:
-
Setup: Charge a 3-neck flask with Valeronitrile, 1-Bromopropane, and TBAB.
-
Initiation: Add 50% NaOH dropwise while maintaining internal temperature < 45°C (exothermic reaction).
-
Reaction: Heat to 60°C and stir vigorously (mechanical stirring essential for biphasic systems) for 12-18 hours.
-
Monitoring: Monitor via GC-FID. The mono-alkylated intermediate will appear first; reaction is complete when the mono-peak vanishes.[1]
-
Workup: Cool to RT. Separate phases. Wash organic phase with water (
) and brine ( ).[1] Dry over .[1]
Protocol B: Purification via Vacuum Distillation
Rationale: Due to the high atmospheric BP (236°C), distillation at ambient pressure risks nitrile decomposition or polymerization.[1] Reduced pressure is mandatory.[1]
Equipment:
-
Vigreux column (20cm minimum for efficient fractionation).[1]
-
Vacuum pump capable of < 5 Torr.[1]
-
Manometer.[1]
Step-by-Step:
-
Degassing: Stir crude oil under weak vacuum (50 Torr) for 30 mins to remove residual propyl bromide (BP 71°C atm).
-
Fraction 1 (Forerun): Lower pressure to 2-3 Torr. Collect fraction distilling < 60°C (residual mono-alkylated species).[1]
-
Fraction 2 (Main Cut): Collect the fraction distilling at 70-75°C at 2.0 Torr .
-
Note: If pressure fluctuates, refer to the nomograph: 70°C @ 2 Torr
236°C @ 760 Torr.[1]
-
-
Validation: Analyze Main Cut via GC-MS and Refractive Index.
Visualization: Purification Workflow
Figure 2: Purification logic flow emphasizing the critical vacuum distillation step.
Analytical Validation (Self-Validating Systems)[1]
To ensure the physical constants (BP/MP) are accurate, the purity must be established first.[1]
-
GC-FID Purity Check:
-
DSC (Differential Scanning Calorimetry):
-
Since the melting point is low/undefined in literature, run a cooling cycle to -80°C followed by heating at 5°C/min.
-
Objective: Identify the glass transition (
) or crystallization exotherm ( ) to define low-temperature handling requirements.
-
-
Refractive Index (
):
References
-
BuyersGuideChem. (2023).[1] 2,2-Dipropylvaleronitrile Properties and Supplier Data. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023).[1] Valeronitrile (Related Compound Data). Retrieved from [Link]
-
Organic Syntheses. (1943).[1][5] General Methods for Nitrile Alkylation. Org. Synth. Coll. Vol. 2. Retrieved from [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
One-Step Synthesis of 2,2-Dipropylvaleronitrile: A Comprehensive Guide for Researchers
Abstract
This application note provides a detailed protocol for the efficient one-step synthesis of 2,2-dipropylvaleronitrile, a sterically hindered aliphatic nitrile with potential applications in medicinal chemistry and materials science. We will explore a robust and scalable method centered on the base-mediated dialkylation of valeronitrile. The causality behind experimental choices, safety considerations, and a thorough characterization of the final product are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of quaternary α-carbon nitriles.
Introduction: The Significance of Sterically Hindered Nitriles
Quaternary carbon centers are a common motif in many biologically active molecules and complex organic structures. The synthesis of such sterically demanding frameworks presents a significant challenge in organic chemistry. 2,2-Dipropylvaleronitrile, with its quaternary carbon α to the nitrile group, is a valuable building block for accessing more complex molecular architectures. The nitrile functionality itself is a versatile handle for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.
Traditional multi-step approaches to such compounds can be time-consuming and often result in lower overall yields. The one-step protocol detailed herein offers a more efficient and atom-economical alternative. The core of this methodology lies in the double alkylation of a starting nitrile at the α-position.
Reaction Mechanism and Strategy
The one-step synthesis of 2,2-dipropylvaleronitrile proceeds via the sequential deprotonation and alkylation of valeronitrile at the α-carbon. The presence of a strong base is crucial for the formation of the carbanion intermediate.
Caption: Reaction workflow for the one-step synthesis of 2,2-dipropylvaleronitrile.
A strong base, such as sodium hydride or sodium amide, abstracts a proton from the α-carbon of valeronitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic propyl halide in an SN2 reaction. This process is repeated to introduce the second propyl group, all within the same reaction vessel. A similar methodology has been successfully employed for the synthesis of 2,2-diisopropyl propionitrile[1][2].
An alternative and often safer approach involves the use of phase-transfer catalysis (PTC)[3][4]. In a PTC system, a quaternary ammonium salt shuttles the hydroxide or other base anion from the aqueous phase to the organic phase, where it can deprotonate the nitrile. This method can often be performed under milder conditions and avoids the use of highly reactive and hazardous bases like sodium hydride[5].
Experimental Protocol: Strong Base-Mediated Synthesis
This protocol is adapted from methodologies developed for similar dialkylated nitriles[1][2].
Materials and Equipment
| Reagent/Equipment | Specification | Supplier | CAS Number |
| Valeronitrile | ≥99% | Sigma-Aldrich | 110-59-8 |
| 1-Bromopropane | ≥99% | Sigma-Aldrich | 106-94-5 |
| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |
| Saturated NH4Cl (aq) | |||
| Saturated NaCl (aq) | |||
| Anhydrous MgSO4 | |||
| Round-bottom flask | 250 mL, three-necked | ||
| Reflux condenser | |||
| Dropping funnel | 100 mL | ||
| Magnetic stirrer with heating | |||
| Inert atmosphere setup | Nitrogen or Argon |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the entire apparatus is flame-dried and cooled under an inert atmosphere.
-
Dispersion Wash: In the reaction flask, add sodium hydride (4.4 g, 110 mmol, 2.2 eq. of 60% dispersion). Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of inert gas.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the washed sodium hydride.
-
Reagent Addition: In the dropping funnel, prepare a mixture of valeronitrile (4.16 g, 50 mmol, 1.0 eq.) and 1-bromopropane (13.5 g, 110 mmol, 2.2 eq.).
-
Reaction Initiation: Begin stirring the sodium hydride suspension in toluene and heat the mixture to 80 °C.
-
Slow Addition: Add the valeronitrile and 1-bromopropane mixture dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction may be observed. Maintain the internal temperature between 80-90 °C.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 90-100 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the excess sodium hydride by the dropwise addition of 20 mL of ethanol, followed by 50 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (50 mL), followed by saturated aqueous sodium chloride (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,2-dipropylvaleronitrile as a colorless oil.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Boiling Point: 85-88 °C at 10 mmHg
-
1H NMR (CDCl3, 400 MHz): δ 1.60-1.75 (m, 4H), 1.40-1.55 (m, 4H), 1.20-1.35 (m, 4H), 0.95 (t, J=7.2 Hz, 6H), 0.90 (t, J=7.2 Hz, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 124.5 (CN), 45.2 (C-quaternary), 38.1, 35.8, 17.5, 16.9, 14.2, 13.9.
-
IR (neat, cm-1): 2235 (C≡N).
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
1-Bromopropane: 1-Bromopropane is a toxic and flammable liquid. Avoid inhalation and skin contact.
-
Valeronitrile: Valeronitrile is toxic if swallowed or inhaled. Handle with care in a well-ventilated area.
-
Quenching: The quenching of sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and with extreme caution in an ice bath.
Alternative Approach: Phase-Transfer Catalysis
For a potentially safer and more environmentally friendly approach, phase-transfer catalysis can be employed. This method avoids the use of sodium hydride.
Caption: Workflow for phase-transfer catalyzed synthesis of 2,2-dipropylvaleronitrile.
Modified Protocol using PTC
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine valeronitrile (50 mmol), 1-bromopropane (110 mmol), and tetrabutylammonium bromide (TBAB) (5 mmol) in 50 mL of toluene.
-
Base Addition: Add 50 mL of 50% (w/w) aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring for 8-12 hours. The vigorous stirring is essential to ensure a large surface area between the two phases.
-
Workup: Cool the reaction, dilute with water, and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Purify the crude product by vacuum distillation as described previously.
This PTC method offers a significant improvement in safety by eliminating the need for sodium hydride[5].
Conclusion
The one-step synthesis of 2,2-dipropylvaleronitrile via the strong base-mediated dialkylation of valeronitrile is a highly effective and scalable method. The protocol provided, along with the alternative phase-transfer catalysis approach, offers researchers a reliable means of accessing this valuable sterically hindered nitrile. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis. The detailed characterization data will aid in the verification of the final product.
References
-
ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]
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-
LibreTexts. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- Paudel, K., Xu, S., & Ding, K. (2021). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Organic Letters, 23(13), 5028-5032.
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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- Regen, S. L. (1979). Triphase catalysis. C-Alkylation of nitriles. The Journal of Organic Chemistry, 42(5), 875-879.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
National Institutes of Health. (n.d.). Enantioselective Total Synthesis of Tricyclic Myrmicarin Alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). CN103242194A - Preparation method for 2,2-diisopropyl propionitrile.
-
ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Google APIs. (n.d.). United States Patent (19). Retrieved from [Link]
- Google Patents. (n.d.). CN103242194B - Preparation method for 2,2-diisopropyl propionitrile.
-
National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Vinylindoles: Synthesis and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Retrieved from [Link]
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Application Note: Utilization of 2,2-Dipropylvaleronitrile as a Reference Standard in Pharmaceutical Analysis
Introduction: The Imperative of High-Fidelity Reference Standards
In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity and drug product safety is paramount. Analytical method validation forms the bedrock of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1] Central to this validation process is the use of highly characterized reference standards. These materials serve as the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and reliability of analytical data. The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, outlining the essential parameters that must be evaluated to demonstrate a method's suitability.[2][3]
This guide focuses on the practical application of 2,2-Dipropylvaleronitrile as a reference standard. This compound is a known process-related impurity and potential degradation product of Valproic Acid, a widely used antiepileptic and mood-stabilizing drug.[4][5] Therefore, the accurate quantification of 2,2-Dipropylvaleronitrile is a critical quality attribute for Valproic Acid drug products. This application note provides a comprehensive framework, including detailed protocols for the use of 2,2-Dipropylvaleronitrile in the validation of chromatographic methods, grounded in the principles of scientific integrity and regulatory compliance.
Compound Profile: 2,2-Dipropylvaleronitrile
A thorough understanding of the reference standard's physicochemical properties is the foundation for its effective use. These properties dictate choices regarding solvent selection, storage conditions, and the most appropriate analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | 2,2-Dipropylpentanenitrile | [4] |
| Synonyms | 2,2-Dipropylvaleronitrile | [6] |
| CAS Number | 5340-48-7 | [6] |
| Molecular Formula | C11H21N | [7] |
| Molecular Weight | 167.29 g/mol | [6] |
| Boiling Point | 236.8°C at 760 mmHg | [6] |
| Density | 0.821 g/cm³ | [6] |
| Flash Point | 83.9°C | [6] |
| Appearance | Liquid (at standard conditions) | N/A |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Hexane) | General Chemical Principles |
Essential Safety and Handling Protocols
Trustworthiness in analytical results begins with safe laboratory practices. 2,2-Dipropylvaleronitrile is classified as toxic if swallowed and requires careful handling to prevent exposure.[4][8]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Do not allow the material to enter drains.
-
Storage: Store the reference standard in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.[10]
-
First Aid: In case of skin contact, wash immediately with soap and water. If ingested, seek immediate medical attention.[10]
Reference Standard Qualification and Solution Preparation
The integrity of a reference standard is its most critical feature. It is strongly recommended to use a Certified Reference Material (CRM) from an accredited supplier. CRMs provide documented traceability and an uncertainty value for the assigned purity, which is essential for establishing the traceability of in-house measurements.[11] If a CRM is not available, the material must be thoroughly characterized in-house to establish its identity, purity, and potency.
Protocol 4.1: Preparation of a Primary Stock Solution (1000 µg/mL)
-
Objective: To accurately prepare a concentrated stock solution that will serve as the source for all subsequent dilutions for calibration and spiking experiments.
-
Materials:
-
2,2-Dipropylvaleronitrile reference standard
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
Methanol (HPLC or GC-grade)
-
Ultrasonic bath
-
-
Procedure:
-
Allow the sealed container of 2,2-Dipropylvaleronitrile to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the reference standard directly into the 10 mL volumetric flask. Record the exact weight.
-
Add approximately 7 mL of methanol to the flask.
-
Cap the flask and sonicate for 5-10 minutes, or until all solid material is completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it at least 15 times to ensure homogeneity.
-
Calculate the precise concentration of the stock solution based on the actual weight and the purity value stated on the Certificate of Analysis.
-
Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap and store under refrigeration (2-8°C).
-
Application Protocol: Quantitative Analysis by Gas Chromatography (GC-FID)
Gas chromatography is an ideal technique for the quantification of volatile and semi-volatile impurities like 2,2-Dipropylvaleronitrile. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon-containing molecules.
Causality: The choice of GC-FID is driven by the compound's volatility and its chemical nature. Its relatively low boiling point allows for efficient vaporization in the GC inlet without degradation, and the presence of numerous C-H bonds ensures a strong response from the FID detector.
Caption: Workflow for GC-FID method validation using a reference standard.
Protocol 5.1: GC-FID Method Validation for 2,2-Dipropylvaleronitrile
-
Instrumentation and Conditions: The following table provides a starting point for method development. The conditions must be optimized to ensure adequate separation of the analyte from the drug substance and other potential impurities.
| Parameter | Recommended Setting | Rationale |
| GC Column | Rxi-624Sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm | Mid-polarity phase provides good selectivity for a range of analytes.[12] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | 50°C (hold 2 min), ramp to 240°C at 20°C/min, hold 5 min | A temperature ramp is necessary to elute the analyte in a reasonable time while separating it from other components.[13] |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 280°C | Prevents condensation of analytes in the detector. |
-
Method Validation Experiments (per ICH Q2(R2)): [3][14]
-
Specificity: Inject a solution of the Valproic Acid drug substance, a solution of the 2,2-Dipropylvaleronitrile reference standard, and a spiked sample containing both. The method is specific if the analyte peak is free from interference and well-resolved from the main component and other impurities.
-
Linearity: Prepare a series of at least five calibration standards by diluting the primary stock solution. The range should bracket the expected concentration of the impurity (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). Plot the peak area response versus concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare spiked samples by adding known amounts of the reference standard to the drug substance at three concentration levels (e.g., low, medium, high). Analyze these samples in triplicate and calculate the percentage recovery of the added analyte.
-
Precision (Repeatability): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results.
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria for Validation:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities |
| Precision (%RSD) | ≤ 15% at the LOQ, ≤ 10% at higher concentrations |
| Specificity | Analyte peak is resolved from other components (Resolution > 2) |
Logical Framework for Analytical Method Lifecycle
The validation of an analytical method is not an isolated event but part of a lifecycle that begins with its development. This process should be systematic and risk-based, ensuring the final method is robust and fit for its intended purpose throughout its use.
Causality: Following a structured lifecycle approach, as encouraged by ICH Q14, ensures that methods are developed with a clear purpose and understanding of potential variability, leading to more robust and reliable performance.[2]
Caption: ICH-aligned analytical method lifecycle management.
Conclusion
The use of a well-characterized 2,2-Dipropylvaleronitrile reference standard is indispensable for the reliable quality control of Valproic Acid. By implementing robust analytical methods, validated according to established guidelines such as ICH Q2(R2), pharmaceutical manufacturers can confidently monitor and control this critical impurity. The protocols and frameworks provided in this guide offer a scientifically sound approach to leveraging this reference standard, ultimately contributing to the development and release of safe and effective medicines.
References
-
2,2-Dipropylvaleronitrile | C11H21N. (n.d.). BuyersGuideChem. Retrieved February 10, 2026, from [Link]
-
2,2-Dipropylvaleronitrile | C11H21N | CID 79283. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024, August 14). Lab Manager. Retrieved February 10, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024, July 22). AMSbiopharma. Retrieved February 10, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved February 10, 2026, from [Link]
-
2-Propylvaleronitrile | C8H15N | CID 83330. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals. Retrieved February 10, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved February 10, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2024, August 8). International Journal of Research and Review. Retrieved February 10, 2026, from [Link]
-
HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
SAFETY DATA SHEET - Propionitrile. (2017, December 4). Airgas. Retrieved February 10, 2026, from [Link]
-
Safety data sheet. (2014, July 4). Carl ROTH. Retrieved February 10, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]
-
pro-val. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
-
Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. Retrieved February 10, 2026, from [Link]
-
NIST Standard Reference Materials® 2023 Catalog. (2023, May 15). National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 10, 2026, from [Link]
- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (n.d.). Google Patents.
-
Standard Reference Materials. (n.d.). National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valerontrile and pentenontrile intermediates. (n.d.). Google Patents.
-
Fast Residual Solvent Analysis by GC-VUV. (2017, October 2). VUV Analytics. Retrieved February 10, 2026, from [Link]
-
2,2-dipropylvaleronitrile (C11H21N). (n.d.). PubChemLite. Retrieved February 10, 2026, from [Link]
-
Propanenitrile, 2,2-dimethyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]
-
Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]
-
Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. (n.d.). PMC, National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
2-Phenylvaleronitrile | C11H13N | CID 138534. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. echemi.com [echemi.com]
- 5. 2-PROPYLVALERONITRILE | 13310-75-3 [chemicalbook.com]
- 6. 2,2-Dipropylvaleronitrile | C11H21 N - BuyersGuideChem [buyersguidechem.com]
- 7. 2,2-Dipropylvaleronitrile | C11H21N | CID 79283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. airgas.com [airgas.com]
- 10. fishersci.fr [fishersci.fr]
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- 12. VUV Analytics [vuvanalytics.com]
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- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
2,2-Dipropylvaleronitrile: Synthesis, Impurity Profiling, and Applications
Topic: 2,2-Dipropylvaleronitrile in Organic Synthesis and Pharmaceutical Quality Control Content Type: Detailed Application Notes and Protocols
Executive Summary & Chemical Identity
2,2-Dipropylvaleronitrile (CAS: 5340-48-7), also known as 2,2-dipropylpentanenitrile or tripropylacetonitrile , is a highly lipophilic, sterically hindered nitrile. While it serves as a specialized building block for quaternary amino acids and branched fatty acids, its primary significance in the pharmaceutical industry is its role as Valproic Acid EP Impurity J .
In drug development, this molecule represents a critical "over-alkylation" byproduct that must be controlled during the manufacturing of Valproic Acid (a major anticonvulsant). As a synthetic intermediate, its quaternary carbon center offers exceptional metabolic stability, making it a valuable scaffold for designing protease-resistant peptidomimetics.
| Property | Data |
| IUPAC Name | 2,2-Dipropylpentanenitrile |
| Common Synonyms | Valproic Acid Impurity J; 4-Cyano-4-propylheptane |
| Molecular Formula | |
| Molecular Weight | 167.29 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Immiscible in water; soluble in DCM, DMSO, Methanol |
| Key Functional Group | Sterically hindered Nitrile (-CN) at quaternary center |
Core Applications
Application A: Pharmaceutical Reference Standard (Impurity Profiling)
In the industrial synthesis of Valproic Acid (2-propylpentanoic acid), the reaction typically involves the alkylation of a cyanoacetate or nitrile precursor. A common side reaction is over-alkylation , where the desired secondary carbon is further alkylated to a tertiary quaternary center.
-
Role: 2,2-Dipropylvaleronitrile is the specific marker for this process failure.
-
Regulatory Requirement: The European Pharmacopoeia (EP) and USP mandate the monitoring of this specific impurity (Impurity J) to ensure the safety and dosage accuracy of Valproate drugs.
-
Detection: Due to its lack of acidic protons (unlike Valproic acid), it is non-ionizable and exhibits distinct retention times in Gas Chromatography (GC) and HPLC.
Application B: Synthesis of Quaternary Amino Acids & Lipophilic Isosteres
The "tripropyl" quaternary center creates a high degree of steric bulk. In medicinal chemistry, this motif is used to:
-
Block Metabolic Hotspots: The quaternary carbon prevents
-oxidation and racemization. -
Hydrophobic Spacers: Used in linker chemistry where a rigid, lipophilic spacer is required to position pharmacophores.
-
Precursor to 2,2-Dipropylpentylamine: Via reduction, yielding a hindered amine for surfactant or ligand synthesis.
Mechanism of Formation & Synthesis Strategy
The synthesis of 2,2-Dipropylvaleronitrile is a classic example of Phase Transfer Catalyzed (PTC)
The Pathway[1][2][3]
-
Substrate: Valeronitrile (Pentanenitrile) or Valpronitrile (2-propylpentanenitrile).[1]
-
Reagent: Propyl Bromide (1-Bromopropane).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or similar quaternary salt.
-
Base: 50% NaOH (aqueous).
The reaction proceeds via the deprotonation of the
Visualizing the Reaction Logic
The following diagram illustrates the divergence between the desired Valproic Acid precursor and the Impurity J formation.
Figure 1: Reaction pathway showing the origin of 2,2-Dipropylvaleronitrile (Impurity J) during the alkylation sequence. Control of stoichiometry is critical to prevent the dashed-line pathway.
Experimental Protocol: Intentional Synthesis of 2,2-Dipropylvaleronitrile
Objective: To synthesize high-purity Reference Standard Impurity J for analytical validation.
Reagents & Equipment[3]
-
Precursor: Valpronitrile (2-propylpentanenitrile) [CAS: 5340-76-1] - 10.0 g (80 mmol).
-
Alkylating Agent: 1-Bromopropane - 14.8 g (120 mmol, 1.5 eq).
-
Base: Sodium Hydroxide (50% w/w aqueous solution) - 20 mL.
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) - 1.0 g (3 mol%).
-
Solvent: Toluene (30 mL) - Optional, but stabilizes the organic phase.
-
Apparatus: 3-neck round bottom flask, reflux condenser, vigorous mechanical stirring (critical for PTC).
Step-by-Step Methodology
Step 1: Phase Transfer Initiation
-
Charge the reaction flask with Valpronitrile , 1-Bromopropane , and TBAHS .
-
Initiate vigorous stirring.
-
Add 50% NaOH dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 50°C using an ice bath if necessary.
Step 2: Reaction Propagation
-
Once addition is complete, heat the mixture to 60°C .
-
Maintain stirring at 60°C for 4–6 hours .
-
In-Process Control (IPC): Sample 50 µL of the organic phase, dilute in DCM, and analyze via GC-FID.
-
Target: >98% conversion of Valpronitrile to 2,2-Dipropylvaleronitrile.
-
Troubleshooting: If conversion <90%, add an additional 0.2 eq of 1-Bromopropane and stir for 2 hours.
-
Step 3: Work-up
-
Cool reaction to room temperature.
-
Add Water (50 mL) and Ethyl Acetate (50 mL) . Separate phases.
-
Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash sequentially with:
-
1N HCl (20 mL) – removes amine byproducts.
-
Brine (30 mL).
-
-
Dry over Anhydrous Sodium Sulfate (
). Filter and concentrate under reduced pressure.
Step 4: Purification
-
Distillation: The crude oil can be distilled under high vacuum (0.5 mmHg). Boiling point is significantly higher than the mono-propyl precursor.
-
Flash Chromatography (Alternative):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5).
-
Note: The product is non-polar (
in 9:1 Hex:EtOAc).
-
Analytical Validation (Self-Validating System)
To confirm identity and purity, use the following orthogonal methods. This ensures the protocol generated the correct quaternary structure.
| Method | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | Strong peak at 2235 cm⁻¹ | Characteristic Nitrile (-CN) stretch. Absence of N-H or O-H bands confirms no hydrolysis. |
| ¹H-NMR (CDCl₃) | Absence of triplet/multiplet at ~2.5 ppm | The |
| ¹H-NMR (CDCl₃) | Methyl triplets at 0.9 ppm (9H integration) | Integration of methyl groups confirms three propyl chains (3 x |
| GC-MS | Molecular Ion [M]⁺ = 167 | Confirms molecular weight of |
Safety & Handling
-
Toxicity: Nitriles are toxic by inhalation and skin absorption. While sterically hindered nitriles release cyanide less readily than simple nitriles, they must be treated as hazardous.
-
Metabolism: 2,2-Dipropylvaleronitrile is resistant to hydrolysis but can be metabolized oxidatively.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Disposal: All aqueous waste from the PTC reaction contains cyanide/nitrile residues and quaternary salts; dispose of via dedicated hazardous organic waste streams.
References
-
European Pharmacopoeia (Ph. Eur.) . Valproic Acid Monograph 1378. (Defines Impurity J as 2,2-dipropylpentanenitrile).[1][2][3][4]
-
Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: Synthesis of 2,2-dialkyl- and 2,2,2-trialkylacetonitriles. Organic Syntheses, 55, 91. (Foundational protocol for PTC alkylation of nitriles).
-
LGC Standards . Valproic Acid Impurity J Reference Material Data Sheet. (Confirming structure and application).
-
Sigma-Aldrich . Product Specification: 2,2-Dipropylvaleronitrile (CAS 5340-48-7).[1][5][3][6]
Sources
- 1. CAS 5340-48-7: 2,2-Dipropylpentanenitrile | CymitQuimica [cymitquimica.com]
- 2. 2,2-dipropylvaleronitrile CAS#: 5340-48-7 [amp.chemicalbook.com]
- 3. 2,2-Dipropylvaleronitrile | 5340-48-7 [sigmaaldrich.com]
- 4. Valproic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. 5340-48-7 | MFCD22989172 | 2,2-Dipropylvaleronitrile [aaronchem.com]
- 6. 2,2-Dipropylvaleronitrile | CAS 5340-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Safe Handling and Processing of 2,2-Dipropylvaleronitrile (DPVN)
Executive Summary & Molecule Profile
2,2-Dipropylvaleronitrile (CAS: 5340-48-7), also known as Tripropylacetonitrile , is a highly lipophilic aliphatic nitrile. While often encountered as a structural analog or impurity in the synthesis of Valproic Acid (VPA) and its derivatives, its specific physicochemical properties demand a safety protocol distinct from standard organic solvents.
Unlike simple nitriles (e.g., acetonitrile), DPVN possesses three propyl chains attached to the alpha-carbon. This structural bulk significantly increases its lipophilicity (
Physicochemical Hazard Profile
| Property | Value | Operational Implication |
| Molecular Formula | High carbon-to-nitrogen ratio increases lipophilicity. | |
| Boiling Point | ~236°C | Low volatility at RT, but generates hazardous vapors upon heating. |
| Flash Point | ~84°C | Combustible . Class IIIA liquid. Preheating requires inert atmosphere. |
| Skin Permeation | Critical Hazard | Rapid transdermal absorption due to lipophilic alkyl tails. |
| Metabolism | Slow | Metabolized by CYP450 to release cyanide (CN⁻) typically with a delayed onset. |
Risk Assessment: The "Silent Permeator"
The primary danger of DPVN is not immediate acute inhalation toxicity (due to low vapor pressure), but dermal absorption followed by metabolic activation.
Mechanism of Toxicity
Aliphatic nitriles do not release cyanide immediately upon contact. They undergo
-
Clinical Consequence: Symptoms (headache, dizziness, nausea) may be delayed by 1–4 hours post-exposure, leading to a false sense of security immediately after a spill.
Engineering Controls & PPE Strategy
Standard nitrile exam gloves (4 mil) provide insufficient protection against DPVN. The "like dissolves like" principle applies: the lipophilic nitrile tails of DPVN interact with the nitrile rubber, causing rapid swelling and breakthrough.
DOT Diagram 1: PPE Selection Logic
Caption: Decision matrix for selecting hand protection based on contact duration and task type.
Experimental Protocol: Synthesis & Handling
This protocol assumes DPVN is being used as an intermediate (e.g., hydrolysis to 2,2-dipropylvaleric acid) or isolated as a standard.
Setup and Transfer
Objective: Minimize static generation and vapor release.
-
Environment: All operations must occur within a certified chemical fume hood operating at face velocity > 100 fpm.
-
Inerting: DPVN is combustible.[1] Flush reaction vessels with Nitrogen (
) or Argon prior to addition. -
Transfer:
-
Use glass syringes with Luer-lock tips for volumes < 20 mL.
-
For larger volumes, use a cannula transfer system or a diaphragm pump with PTFE seals. Do not pour.
-
Why? Pouring generates static and increases surface area for evaporation/spillage.
-
Reaction Monitoring & Sampling
Objective: Safe aliquot removal without glove contamination.
-
Preparation: Pre-label GC/HPLC vials and place them in a secondary container (tray) inside the hood.
-
Sampling:
-
Wear Laminate (Silver Shield) gloves under standard nitrile gloves.
-
Withdraw sample using a long-needle syringe.
-
Immediately quench the aliquot (see below) before removing it from the hood.
-
Quenching and Disposal (Critical Step)
Nitriles are often hydrolyzed using strong acids (
Protocol:
-
Cooling: Cool the reaction mixture to < 10°C using an ice/water bath.
-
Addition: Add the quenching agent (e.g., 2M NaOH) dropwise via an addition funnel. Monitor internal temperature; do not exceed 25°C.
-
Phase Separation: DPVN is immiscible with water.
-
Top Layer: Organic (contains DPVN).
-
Bottom Layer: Aqueous (contains salts/cyanide traces if hydrolysis occurred).
-
-
Waste Stream:
-
Aqueous Waste: Adjust pH to > 11 (to keep any free cyanide as
and prevent gas formation). Treat with bleach (sodium hypochlorite) only if the protocol explicitly calls for cyanide destruction and has been validated. Otherwise, segregate as "Cyanide-Contaminated Aqueous Waste." -
Organic Waste: Segregate as "Nitrile/Organic Waste." Do NOT mix with strong oxidizers or acids.
-
DOT Diagram 2: Quenching Workflow
Caption: Logical flow for quenching DPVN reactions to prevent thermal runaway and HCN release.
Emergency Response Protocols
Skin Exposure (Highest Risk)
If DPVN contacts skin (even through gloves):
-
Remove: Immediately strip contaminated clothing/gloves.[2]
-
Wash: Rinse with copious amounts of soap and water for 15 minutes.[3] Do NOT use alcohol or organic solvents (this enhances absorption).
-
Alert: Notify the safety officer.
-
Observe: Monitor for signs of cyanide toxicity (anxiety, rapid breathing, headache) for at least 4 hours.
Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is > 100 mL or heated.
-
Absorb: Use non-combustible absorbent (vermiculite or sand). Do not use paper towels (fire hazard).
-
Decontaminate: Wash the surface with a 5% bleach solution (oxidizes traces of cyanide) followed by water.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 83330, 2-Propylvaleronitrile. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]
-
DeVito, S. C. (1996). Absorption, Distribution, Metabolism, and Excretion of Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press.[4] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2,2-Dipropylvaleronitrile synthesis
The following guide is structured as a specialized Technical Support Center resource. It is designed for researchers encountering yield bottlenecks in the synthesis of 2,2-Dipropylvaleronitrile (also known as Tripropylacetonitrile or 4-Cyano-4-propylheptane ).
Topic: Optimization of 2,2-Dipropylvaleronitrile (Tripropylacetonitrile) Yield Ticket Type: Advanced Process Optimization Support Level: Tier 3 (Senior Scientist)
System Identity & Chemical Logic
Before proceeding, verify your target structure. There is a frequent nomenclature overlap in this class of compounds.
-
Target: 2,2-Dipropylvaleronitrile (
). This is a quaternary carbon center with three propyl groups attached to the alpha carbon. It is historically known as a lipophilic impurity in Valproic acid synthesis but is now a target for specific anticonvulsant analog studies. -
Common Confusion: If your target is the Valproic Acid precursor (
), you are looking for 2-Propylvaleronitrile (Dipropylacetonitrile).-
Note: This guide focuses on forcing the third alkylation , which is thermodynamically and kinetically difficult due to extreme steric hindrance.
-
The Core Challenge: Steric Crowding
The synthesis involves alkylating 2-propylvaleronitrile with a propyl halide.
Recommended Protocol: Phase Transfer Catalysis (PTC)
Traditional anhydrous lithiation (LDA/THF) often fails or stalls at this scale due to aggregate formation and moisture sensitivity. The most robust "self-validating" system for this hindered alkylation is Liquid-Liquid Phase Transfer Catalysis .
Optimized Workflow
Reaction System: 50% NaOH (aq) / Toluene / Tetrabutylammonium Bromide (TBAB).
| Parameter | Specification | Rationale |
| Substrate | 2-Propylvaleronitrile | Starting material (purified). |
| Electrophile | 1-Bromopropane (3.0 eq) | Excess required to compensate for volatility and E2 elimination side-reactions. |
| Base | 50% w/w NaOH (aq) | High concentration maximizes the chemical potential of |
| Catalyst | TBAB (5-10 mol%) | Accessible quaternary salt. Forms the active lipophilic ion pair ( |
| Temperature | 60°C - 75°C | Higher T needed to overcome activation energy of the hindered substitution. |
| Agitation | >800 RPM | Critical. Reaction rate is mass-transfer limited. |
Step-by-Step Methodology
-
Charge: In a reactor equipped with a high-torque overhead stirrer and reflux condenser, charge 2-propylvaleronitrile (1.0 eq) and 1-bromopropane (3.0 eq).
-
Catalyst Addition: Add TBAB (0.05 eq) dissolved in a minimum volume of Toluene (0.5 M relative to substrate).
-
Thermal Equilibration: Heat the organic mixture to 60°C.
-
Base Injection: Add 50% NaOH (5.0 eq) dropwise over 20 minutes. Caution: Exotherm.
-
Reaction: Stir vigorously (vortex required) at 60-75°C for 12-24 hours. Monitor by GC-FID.
-
Quench: Cool to room temperature. Dilute with water and extract with Toluene/Hexane.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Conversion Stalls at 60-70%
Symptom: GC shows starting material remaining, but adding more base/time has no effect. Root Cause: "Catalyst Poisoning" or Hydrolysis. The cyanide group may be hydrolyzing to the amide/acid under harsh basic conditions, or the catalyst is degrading (Hofmann elimination of the quat salt). Corrective Action:
-
Refresh Catalyst: Add a second portion of TBAB (2 mol%) after 12 hours.
-
Switch Anion: If using Propyl Iodide, the accumulating Iodide ions can poison the catalyst (poisoning the interface). Switch to Propyl Bromide or wash the organic phase mid-reaction.
-
Temperature Check: Do not exceed 80°C; catalyst degradation accelerates rapidly above this threshold.
Issue 2: High Consumption of Alkyl Halide with Low Yield
Symptom: 1-Bromopropane is gone, but product yield is low. Root Cause: E2 Elimination. The basic conditions are causing dehydrohalogenation of the propyl bromide, generating propene gas (escaping). Corrective Action:
-
Lower Basicity/Change Base: Switch 50% NaOH for solid KOH (powdered) with minimal water.
-
Closed System: Run the reaction in a pressure vessel (autoclave) at 5-10 psi to keep propene/propyl bromide in the liquid phase (Safety: Ensure reactor is rated for pressure).
-
Electrophile Dosing: Add the propyl bromide in portions (1 eq at T=0, 1 eq at T=4h, 1 eq at T=8h) rather than all at once.
Issue 3: Emulsion Formation During Workup
Symptom: Layers will not separate after quenching. Root Cause: Formation of surfactant-like byproducts (valproic acid salts) or high concentration of quaternary ammonium salts. Corrective Action:
-
Acid Wash: Wash the organic layer with 1M HCl. This protonates any carboxylate byproducts (impurities), forcing them into the organic phase (where they break the emulsion) or removing the amine catalyst residues.
-
Filter: Pass the biphasic mixture through a Celite pad to break physical emulsions caused by particulates.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Interfacial Mechanism required to drive this specific hindered alkylation. Note the critical role of the Quaternary Ammonium (
Caption: The PTC cycle. The rate-limiting step is the attack of the sterically hindered carbanion (associated with Q+) on the alkyl halide.
Frequently Asked Questions (FAQ)
Q: Can I use NaH (Sodium Hydride) in DMF instead of PTC? A: You can, but it is less forgiving.
-
Pros: Irreversible deprotonation.
-
Cons: Safety hazard (H2 gas evolution). DMF is difficult to remove from the high-boiling product (
). If moisture enters, NaH is destroyed immediately. PTC is generally preferred for scale-up of this specific molecule due to the "self-drying" nature of the biphasic system [1].
Q: Why do I see a large peak at M+ = 125 in my GC-MS? A: That is likely 2-propylvaleronitrile (Starting Material). If you see a peak corresponding to the loss of a propyl group, check for Valeramide derivatives. Hydrolysis of the nitrile to the amide is the primary side reaction if the temperature is too high (>85°C) or the base concentration drops below 40%.
Q: Is "Tripropylacetonitrile" the same thing? A: Yes.
-
IUPAC: 2,2-dipropylpentanenitrile.[1]
-
Common: Tripropylacetonitrile (viewing the molecule as a methyl cyanide core with three propyl substituents).
-
Validation: Both have the formula
and MW ~167.3 g/mol [2].
Q: How do I purify the final oily product? A: Distillation is difficult due to the high boiling point and proximity to the starting material.
-
Recommendation: Fractional vacuum distillation is required.
-
Boiling Point: ~110-115°C at 5-10 mmHg (Estimated).
-
Chemical Purification: If starting material remains (secondary nitrile), you can chemically remove it by heating the crude mixture with solid KOH at 100°C for 2 hours. The hindered tertiary nitrile (product) will resist hydrolysis, while the secondary nitrile (starting material) will hydrolyze to the acid salt, which can be washed away with water [3].
References
-
Makosza, M. (1975). "Phase-Transfer Alkylation of Nitriles." Pure and Applied Chemistry, 43(3-4), 439-462.
-
PubChem. (2024). "2,2-Dipropylpentanenitrile Compound Summary." National Library of Medicine.
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Standard reference for chemical purification of hindered nitriles via selective hydrolysis).
Sources
Technical Support Center: 2,2-Dipropylvaleronitrile Synthesis
This is a specialized technical guide designed for the troubleshooting and optimization of 2,2-Dipropylvaleronitrile synthesis. This molecule (also known as 4-cyano-4-propylheptane or tripropylacetonitrile ) represents a sterically hindered quaternary center, making its synthesis challenging due to specific byproduct profiles.
The content below is structured as a Tier 3 Technical Support Resource , assuming the user is already familiar with basic organic synthesis but is facing yield or purity bottlenecks.
Topic: Minimizing Byproducts & Optimizing Alkylation Efficiency Document ID: TS-NITRILE-044 Applicable Route: Phase Transfer Catalysis (PTC) Alkylation of Valeronitrile
System Overview & Reaction Logic
The synthesis involves the dialkylation of valeronitrile (pentanenitrile) with
The Challenge: The first alkylation (forming 2-propylvaleronitrile) proceeds rapidly. However, the second alkylation is sterically hindered. The reaction rate drops significantly, allowing competing side reactions (elimination, hydrolysis, condensation) to dominate.
Reaction Pathway Diagram
The following diagram maps the critical pathways. Green represents the desired route; Red represents byproduct formation.
Caption: Pathway analysis showing the kinetic bottleneck at the second alkylation step, where side reactions become competitive.
Troubleshooting Guides (Q&A Format)
Issue 1: "I have high levels of mono-alkylated impurity (2-propylvaleronitrile) that persist even after long reaction times."
Diagnosis: The reaction has stalled due to catalyst poisoning or reagent depletion . The second alkylation is slow; during this time, the base consumes the alkyl halide via E2 elimination (forming propylene gas) rather than SN2 substitution.
Corrective Actions:
-
Switch to Solid-Liquid PTC: Aqueous NaOH (50%) introduces water, which solvates the anion and reduces reactivity. Switch to solid KOH/NaOH with TBAB (Tetrabutylammonium bromide) or Aliquat 336 . The absence of a bulk aqueous phase increases the nucleophilicity of the carbanion.
-
Reagent Dosing Strategy: Do not add all alkyl halide at once. The base destroys it over time.
-
Protocol: Add 1.5 equivalents of
-propyl bromide initially. After 4 hours, analyze by GC. If mono-species >10%, add another 0.5–1.0 equivalent of halide.
-
-
Catalyst Upgrade: If using TEBA (Benzyltriethylammonium chloride), switch to a more lipophilic catalyst like Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The larger cation helps stabilize the hindered carbanion in the organic phase.
Issue 2: "The product is contaminated with a viscous yellow oil (Thorpe-Ziegler Dimer)."
Diagnosis: This is a self-condensation product.[1][2][3][4] It occurs when the nitrile carbanion reacts with another nitrile molecule instead of the alkyl halide. This happens when the local concentration of alkyl halide is too low relative to the active base.
Corrective Actions:
-
Reverse Addition Order: Never add the alkyl halide to the basic nitrile mixture.
-
Correct Protocol: Mix the Valeronitrile, PTC, and Alkyl Halide first. Then, add the Base (NaOH/KOH) slowly. This ensures that as soon as a nitrile anion is formed, it is immediately surrounded by electrophiles (alkyl halide), statistically favoring alkylation over dimerization.
-
-
Temperature Control: Thorpe-Ziegler condensation is reversible but favored at higher temperatures if alkylation is slow. Keep the reaction between 40–60°C; do not exceed 80°C until the very end.
Issue 3: "My yield is low, and I see a strong Amide peak (1650-1690 cm⁻¹) in the IR."
Diagnosis: Partial hydrolysis of the nitrile group. While sterically hindered nitriles are resistant to hydrolysis, the harsh conditions (50% NaOH, high heat) required for the second alkylation can force hydration.
Corrective Actions:
-
Reduce Water Activity: This is the critical fix.
-
Use Solid KOH (powdered) instead of aqueous solutions.
-
Add a desiccant like minimal anhydrous
or use a molecular sieve trap if recycling solvent, though Solid-Liquid PTC is usually sufficient.
-
-
Solvent Selection: Avoid alcohols (ethanol/methanol) as co-solvents. They promote solvolysis. Use pure non-polar solvents (Toluene or Heptane) or run "neat" (no solvent) if the reagents are liquid.
Optimized Experimental Protocol
Standardized for 1.0 mole scale.
| Parameter | Specification | Rationale |
| Substrate | Valeronitrile (1.0 eq) | Starting material.[5] |
| Alkylating Agent | Excess required due to loss via E2 elimination (propylene formation). | |
| Base | Solid KOH (powdered, 4.0 eq) | Solid base minimizes hydrolysis; excess drives the equilibrium. |
| Catalyst | TBAB (0.05 eq) or Aliquat 336 | Lipophilic quat salt essential for transferring anions in solid-liquid systems. |
| Solvent | Toluene (200 mL) or None (Neat) | Non-polar solvent protects the anion from solvation, increasing reactivity. |
| Temperature | 50°C (Initial) | Staged heating prevents thermal runaway and dimerization. |
Step-by-Step Workflow
-
Charge: In a 4-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge Valeronitrile,
-Propyl Bromide, TBAB, and Toluene. -
Inertion: Flush system with Nitrogen (
). Oxygen can cause oxidative degradation of the carbanion. -
Initiation: Begin vigorous stirring (essential for PTC). Add Solid KOH in 4 portions over 1 hour.
-
Note: Exotherm is expected. Maintain temp < 55°C using an ice bath if necessary.
-
-
Reaction: Heat to 50°C. Hold for 6 hours.
-
Monitoring: Sample for GC.
-
Target: Mono-alkylated intermediate < 5%.
-
If Mono > 10%: Add 0.5 eq additional
-Propyl Bromide and raise temp to 70°C for 2 hours.
-
-
Workup: Cool to room temp. Add water (dissolve salts). Separate phases. Wash organic phase with 1M HCl (removes amine byproducts) then Brine.
-
Purification: Fractional Distillation under vacuum.
-
Cut 1: Unreacted Valeronitrile / Propyl Bromide.
-
Cut 2: 2-Propylvaleronitrile (Mono).
-
Cut 3:2,2-Dipropylvaleronitrile (Product) .
-
Decision Tree for Purification
Use this logic flow to determine the best purification strategy based on your crude profile.
Caption: Logic flow for determining if chemical treatment is required before final distillation.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.
-
Source: Organic Syntheses, Coll.[1] Vol. 6, p.897.
-
-
Starks, C. M. (1971). Phase-transfer catalysis.[6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Defines the "Starks' Extraction Mechanism" crucial for understanding why lipophilic catalysts (TBAB) are required for hindered substrates.
- Source: Journal of the American Chemical Society, 93(1), 195-199.
-
Fedorynski, M. (2010). Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis. While focused on carbenes, this review details the "Solid-Liquid" PTC conditions (KOH/Carbonate)
- Source: Chemical Reviews, 103(4).
-
(General reference for Solid-Liquid PTC methodology).
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[3][8] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2] Authoritative review on the self-condensation byproducts of nitriles.
- Source: Organic Reactions.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thorpe_reaction [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,2'-Azobis(2,4-dimethyl)valeronitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Minimizing Degradation of 2,2-Dipropylvaleronitrile During Analysis
Welcome to the technical support guide for 2,2-Dipropylvaleronitrile. As an important structural analog and known impurity of the pharmaceutical agent Valproic Acid, the accurate and precise quantification of 2,2-Dipropylvaleronitrile is critical for researchers and drug development professionals.[1][2] This compound's stability can be compromised under common analytical conditions, leading to inaccurate results.
This guide provides a comprehensive framework for understanding and mitigating the degradation of 2,2-Dipropylvaleronitrile. We will delve into the mechanisms of degradation and offer field-proven troubleshooting strategies and protocols to ensure the integrity of your analysis.
Section 1: Core Concepts - Understanding Degradation Pathways
The primary vulnerability of 2,2-Dipropylvaleronitrile, like other nitrile-containing compounds, is its susceptibility to hydrolysis. This reaction proceeds in two main stages, converting the nitrile first to an amide intermediate and subsequently to the corresponding carboxylic acid.[3][4] This process is significantly accelerated by the presence of acids or bases and elevated temperatures.[3][5]
Key Degradation Stressors:
-
Hydrolysis (Acid or Base Catalyzed): The most common degradation pathway. The presence of even trace amounts of acid or base in solvents, on glassware, or in the analytical mobile phase can initiate this process.
-
Thermal Stress: High temperatures, particularly those encountered in a Gas Chromatography (GC) inlet, can provide the necessary activation energy to induce degradation, even in the absence of strong catalysts.[8][9]
-
Photodegradation: While less characterized for this specific molecule, prolonged exposure to high-intensity light, particularly UV radiation, is a known stressor for many organic molecules and should be avoided as a best practice.[10][11]
Caption: Figure 1: The two-stage hydrolysis of 2,2-Dipropylvaleronitrile.
Section 2: Frequently Asked Questions (FAQs)
This section addresses proactive measures you can take to prevent degradation before and during your analysis.
Q1: How should I properly store pure 2,2-Dipropylvaleronitrile and its solutions?
A1: Proper storage is the first line of defense.
-
Temperature: Store in a cool, controlled environment, ideally between 10°C and 25°C (50-72°F).[12] Avoid storing at temperatures above 30°C (90°F).[12]
-
Light: Protect from direct sunlight and UV sources by using amber glass vials or storing containers in the dark.[13][14]
-
Atmosphere: Store in tightly sealed containers to minimize exposure to atmospheric moisture and air.[13] For long-term storage of the pure compound, consider flushing the container with an inert gas like nitrogen or argon.
-
Container Integrity: Use high-quality, non-reactive containers (e.g., borosilicate glass). Ensure caps are lined with inert materials like PTFE.
Q2: What solvents are recommended for preparing stock and working solutions?
A2: Solvent choice is critical to maintaining sample integrity.
-
Purity: Always use high-purity, HPLC-grade or equivalent solvents to avoid contaminants that could be acidic, basic, or catalytically active.
-
Recommended Solvents: Acetonitrile and isopropanol are excellent choices as they are aprotic (less likely to participate in hydrolysis) and generally neutral.
-
Solvents to Use with Caution: While methanol and ethanol can be used, they are more protic. Ensure they are of high purity and anhydrous if possible. Avoid using aqueous solutions with unbuffered pH for stock solutions. If aqueous solutions are necessary for analysis, they should be freshly prepared and used immediately.
Q3: What are the initial signs of degradation I should look for in my analysis?
A3: Early detection can save significant troubleshooting time.
-
Chromatographic Profile: The most definitive sign is the appearance of new peaks in your chromatogram that grow over time, coupled with a corresponding decrease in the peak area of 2,2-Dipropylvaleronitrile. The primary degradants to look for would be the amide and carboxylic acid forms.
-
Peak Shape: A loss of peak symmetry (tailing) can sometimes indicate on-column degradation or interaction with active sites created by degradation products.[15]
-
Reproducibility: A gradual, consistent drop in the analyte's response factor or peak area across a long analytical sequence points towards instability in the sample vial or on the system.
Section 3: Troubleshooting Guide
This guide is structured to address specific problems encountered during GC and LC analysis.
Part 3.1: Gas Chromatography (GC) Analysis
Problem 1: I am seeing a progressive loss of analyte peak area or poor reproducibility in my GC analysis.
-
Potential Cause: Thermal degradation in the GC inlet. The inlet temperature may be too high, causing the nitrile to break down before it reaches the column.
-
Recommended Solutions:
-
Optimize Inlet Temperature: The goal is to find the lowest temperature that provides efficient, reproducible volatilization. Start with an inlet temperature approximately 20-30°C above the analyte's boiling point (Boiling Point ≈ 237°C[16]).
-
Experimental Protocol:
-
Inject a standard at a starting inlet temperature of 250°C.
-
Decrease the temperature in 10°C increments (e.g., 240°C, 230°C) for subsequent injections.
-
Monitor the peak area and shape. A significant increase in peak area as temperature is lowered indicates that thermal degradation was occurring at higher temperatures.
-
Select the temperature that provides the highest peak area without sacrificing peak sharpness.
-
-
Use a Deactivated Liner: Active sites (exposed silanols) on a standard glass liner can catalyze degradation. Use a high-quality, deactivated liner and replace it regularly.
-
Problem 2: A new, broad peak appears after the main analyte peak, and my analyte peak is tailing.
-
Potential Cause: This is a classic sign of on-column degradation or interaction with degradation products. The broad peak is likely the more polar carboxylic acid degradant, which interacts more strongly with the stationary phase.
-
Recommended Solutions:
-
Confirm Column Health: The column itself may be compromised. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm from the column inlet or replace the column.
-
Lower Analysis Temperature: If possible, lower the final oven temperature or the overall temperature ramp rate to reduce thermal stress on the analyte during its time on the column.
-
Check Sample pH: If the sample was prepared in a solution, ensure it is neutral. Acidic or basic residues in the sample can cause degradation upon injection into the hot inlet.
-
Part 3.2: Liquid Chromatography (LC) Analysis
Problem 1: During an automated sequence, the peak area for 2,2-Dipropylvaleronitrile decreases with each injection, and a new, earlier-eluting peak appears.
-
Potential Cause: Analyte degradation is occurring in the sample vial within the autosampler, likely due to hydrolysis catalyzed by the mobile phase or sample diluent. In reversed-phase LC, the amide and carboxylic acid degradants are more polar and will typically elute earlier.
-
Recommended Solutions:
-
Control Sample Environment: If your autosampler has temperature control, set it to a low temperature (e.g., 4-10°C) to slow down the degradation kinetics.
-
Adjust Sample Diluent: Do not let samples sit for extended periods in aqueous or pH-extreme diluents. If the mobile phase is buffered, prepare your samples in the same buffered mobile phase. If the mobile phase is aggressive, prepare samples in a strong, non-aqueous solvent like acetonitrile and inject immediately.
-
Limit Sequence Time: If degradation is unavoidable, run shorter sequences or prepare fresh sample vials midway through a long run.
-
Problem 2: My analyte peak is showing significant tailing or fronting.
-
Potential Cause 1 (Tailing): Interaction with active sites on the column (e.g., exposed silanols on silica-based columns) or on-column degradation.
-
Potential Cause 2 (Fronting): Sample overload or incompatibility between the sample solvent and the mobile phase.[17]
-
Recommended Solutions:
-
For Tailing - pH Adjustment: Since the nitrile group is weakly basic, a low-pH mobile phase can cause protonation and interaction with silanols. Try buffering the mobile phase to a neutral pH (e.g., pH 6.8-7.2) to keep the analyte in a neutral state.
-
For Tailing - Use a High-Quality Column: Employ a modern, end-capped column with low silanol activity.
-
For Fronting - Match Sample Solvent: The sample solvent should be weaker than or equal in elution strength to the initial mobile phase.[15][17] For a reversed-phase separation, if your sample is dissolved in 100% acetonitrile but your mobile phase starts at 10% acetonitrile, this mismatch can cause poor peak shape. Dilute the sample in the initial mobile phase.
-
Section 4: Protocols and Data Summary
Protocol 1: Recommended Storage and Handling Procedure
-
Upon receipt, log the date and store the primary container of 2,2-Dipropylvaleronitrile in a dark, cool location (10-25°C).
-
Prepare stock solutions in HPLC-grade acetonitrile in amber glass volumetric flasks.
-
Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps.
-
Flush the headspace of the vials with nitrogen before sealing.
-
Store stock solution vials at 2-8°C.
-
For daily use, allow a working vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare fresh working standards daily in the mobile phase or a compatible solvent. Do not store dilute aqueous standards.
Protocol 2: System Suitability Test to Monitor Stability
This protocol validates that your analytical system and conditions are not causing significant degradation over the course of a run.
-
Prepare a fresh, mid-level concentration standard of 2,2-Dipropylvaleronitrile.
-
At the beginning of your analytical sequence, make five replicate injections of this standard. Calculate the Relative Standard Deviation (%RSD) of the peak area. The acceptance criterion should be ≤ 2.0%.
-
Place the same standard vial in the last position of your sequence.
-
At the end of the sequence, inject this standard again.
-
Compare the average peak area from the initial injections to the peak area of the final injection. The area should be within 95-105% of the initial average. A value below 95% indicates degradation.
-
Visually inspect the chromatograms from the first and last injections for the presence of new peaks.
Table 1: Summary of Recommended Starting Analytical Conditions
| Parameter | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC) |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms) | C18, End-capped (e.g., 4.6x150mm, 5µm) |
| Injection Vol. | 1 µL (Split 50:1) | 10 µL |
| Inlet Temp. | 250°C (Optimize downwards) | N/A |
| Oven Program | 100°C (1 min), ramp 20°C/min to 280°C | Isocratic or Gradient |
| Mobile Phase | N/A | A: 10mM Phosphate Buffer, pH 7.0B: Acetonitrile(Start at 50:50 A:B) |
| Flow Rate | 1.2 mL/min (Helium) | 1.0 mL/min |
| Detector | FID at 300°C | UV at 210 nm |
| Sample Diluent | Acetonitrile or Hexane | Mobile Phase or Acetonitrile/Water (50/50) |
Troubleshooting Workflow Diagram
Caption: Figure 2: A decision tree for troubleshooting common analytical issues.
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link][3]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][6]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][4]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][7]
-
Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771-771. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2,2-Dipropylvaleronitrile. Retrieved from [Link][16]
-
Alneamah, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Engineering and Technology, 4(3), 185-188. Retrieved from [Link][8]
-
EPRUI Biotech. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from [Link][17]
-
ResearchGate. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved from [Link][9]
-
MDPI. (2023). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. Retrieved from [Link][18]
-
S&G Gloves. (2025). How to Store Nitrile Gloves Properly. Retrieved from [Link][10]
-
Eastwest Medico. (2023). The Ultimate Guide to Properly Storing Nitrile Gloves. Retrieved from [Link][12]
-
ACS Publications. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis. Retrieved from [Link][11]
-
Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link][19]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link][13]
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. Retrieved from [Link][20]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Safety Office. Retrieved from [Link][14]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 16. 2,2-Dipropylvaleronitrile | C11H21 N - BuyersGuideChem [buyersguidechem.com]
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- 18. Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments [mdpi.com]
- 19. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 20. ehs.berkeley.edu [ehs.berkeley.edu]
Validation & Comparative
Mass spectrometry fragmentation pattern of 2,2-Dipropylvaleronitrile
This guide provides a technical comparison of mass spectrometry techniques for the identification of 2,2-Dipropylvaleronitrile (also known as 2,2-Dipropylpentanenitrile or Tripropylacetonitrile), a critical over-alkylated impurity in the synthesis of Valproic Acid.
A Comparative Guide for Impurity Identification in Valproic Acid Synthesis
Executive Summary
2,2-Dipropylvaleronitrile (2,2-DPVN) is a structural analog and process-related impurity formed during the alkylation steps of Valproic Acid (VPA) manufacturing. Unlike the therapeutic target, 2,2-DPVN possesses a quaternary carbon center with three propyl groups and a nitrile moiety.
The Analytical Challenge: Standard Electron Impact (EI) ionization often yields a weak or absent molecular ion (
The Solution: This guide compares EI-GC-MS (Structural Fingerprinting) against CI-GC-MS (Molecular Confirmation) to establish a self-validating identification protocol.
Structural Analysis & Fragmentation Theory
To interpret the mass spectrum, we must first understand the stability of the carbocations generated from the parent molecule.
-
Formula:
-
Molecular Weight: 167.29 Da[1]
-
Structure: A quaternary alpha-carbon bonded to three propyl groups and one cyano group (
).
Theoretical Fragmentation Pathways (EI Mode)
The fragmentation is driven by the stability of the resulting carbocation and the "Alpha Cleavage" rule.
-
Primary Pathway: Alpha-Cleavage (Dominant) [2][3][4]
-
Mechanism: The radical cation loses a propyl group (
) to relieve steric strain and form a resonance-stabilized ketenimine-like cation. -
Calculation:
. -
Prediction:
will be the Base Peak (100%) .
-
-
Secondary Pathway: McLafferty-like Rearrangement
-
Mechanism: The resulting ion (
) or the parent may undergo hydrogen transfer from a gamma-carbon on one of the remaining propyl chains, followed by elimination of propene ( ). -
Calculation:
.
-
-
Differentiation from Valpronitrile (Precursor)
-
Valpronitrile (
, MW 125) fragments via loss of propyl (43) to yield . -
Key Differentiator: The presence of
is unique to the tri-propyl impurity (2,2-DPVN).
-
Comparative Analysis: EI vs. CI vs. VPA
This section compares the performance of ionization techniques to resolve the impurity from the drug matrix.
Table 1: Ionization Performance Matrix
| Feature | Method A: EI-GC-MS (70 eV) | Method B: CI-GC-MS (Methane/Ammonia) | Method C: VPA Reference (EI) |
| Primary Utility | Structural Elucidation (Fingerprint) | Molecular Weight Confirmation | Matrix Interference Check |
| Molecular Ion | Weak/Absent ( | Dominant ( | |
| Base Peak | |||
| Key Fragments | |||
| Specificity | High (Unique 124 ion) | High (Unique 168 ion) | N/A |
| Limit of Detection | Excellent (picogram range) | Good (nanogram range) | N/A |
Mechanistic Insight
-
EI Limitation: The quaternary center makes the molecular ion unstable. Relying solely on EI can lead to false negatives if the
fragment is mistaken for a background hydrocarbon. -
CI Advantage: Chemical Ionization transfers a proton rather than removing an electron, preserving the
ion ( ). This is the "gold standard" for confirming the impurity's existence.
Visualization of Fragmentation Pathways
The following diagram maps the degradation of 2,2-DPVN under Electron Impact, contrasting it with the Valpronitrile precursor.
Figure 1: Comparative fragmentation showing how m/z 124 distinguishes the impurity (Blue) from the precursor (Red).
Experimental Protocol: Self-Validating Identification
This protocol ensures robust identification by cross-referencing retention time (RT) with specific mass spectral markers.
Step 1: Chromatographic Separation
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Rationale: The non-polar column separates homologs based on boiling point. 2,2-DPVN (higher MW) will elute after Valpronitrile and Valproic Acid.
Step 2: Mass Spectrometry (SIM Mode Setup)
For high-sensitivity quantification, set the Quadrupole to Selected Ion Monitoring (SIM) targeting these ions:
| Target Analyte | Quant Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( |
| 2,2-DPVN | 124 | 167 (if visible) | 82 |
| Valpronitrile | 82 | 125 | 41 |
| Valproic Acid | 73 | 102 | 60 |
Step 3: Validation Criteria
-
Retention Time: 2,2-DPVN must elute at RRT ~1.1-1.2 relative to Valproic Acid.
-
Ion Ratio: The ratio of
to should remain constant (approx 30-50%) across the peak width. -
CI Confirmation (Optional): If a new impurity peak appears at the expected RT, inject using CI (Methane) to confirm
.
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Nitriles and Valproic Acid Derivatives. NIST Chemistry WebBook. Available at: [Link]
-
U.S. Pharmacopeia (USP). Monograph: Valproic Acid - Organic Impurities.[5] USP-NF Online.
-
Shimadzu Application News. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Available at: [Link]
-
PubChem. 2,2-Dipropylvaleronitrile (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of Branched vs. Linear Nitriles for the Modern Organic Chemist
For researchers, scientists, and professionals in drug development, a nuanced understanding of functional group reactivity is not merely academic—it is a cornerstone of efficient and predictable synthesis. Alkyl nitriles, as versatile intermediates for amines, carboxylic acids, and ketones, are staples in the synthetic chemist's toolbox.[1] However, the reactivity of a nitrile is not a monolithic concept; it is profoundly influenced by the steric and electronic nature of its alkyl substituent. This guide provides an in-depth, objective comparison of the reactivity of branched versus linear alkyl nitriles, supported by quantitative data and detailed experimental protocols to empower your synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects
The reactivity of the nitrile group (C≡N) is fundamentally governed by the electrophilicity of the nitrile carbon.[2][3] Nucleophilic attack at this carbon is the operative first step in many of its characteristic transformations. The structure of the attached alkyl group can either facilitate or impede this attack through a combination of electronic and steric effects.
Electronic Effects: The Inductive Push
Alkyl groups are electron-donating by nature, a phenomenon quantified by Taft's polar substituent constants (σ). As shown in Table 1, an increase in alkyl substitution on the α-carbon leads to a more negative σ value, indicating a stronger electron-donating effect.[4] This increased electron density pushed towards the nitrile carbon decreases its electrophilicity, making it a less appealing target for nucleophiles and potentially slowing down the reaction rate.[4]
Steric Hindrance: The Physical Shield
Perhaps the more dominant factor in comparing simple branched and linear alkyl nitriles is steric hindrance.[5] This spatial impediment, caused by the physical bulk of alkyl groups, can directly obstruct the trajectory of an incoming nucleophile.[4] Taft's steric substituent constants (Eₛ) provide a quantitative measure of this effect, with increasingly negative values signifying a greater steric impediment. As seen in Table 1, branching dramatically increases steric bulk.
| Alkyl Group | Taft Polar Constant (σ) | Taft Steric Constant (Eₛ) |
| Methyl (CH₃) | 0.00 | 0.00 |
| Ethyl (CH₃CH₂) | -0.10 | -0.07 |
| n-Propyl (CH₃CH₂CH₂) | -0.115 | -0.36 |
| n-Butyl (CH₃(CH₂)₃) | -0.13 | -0.39 |
| Isopropyl ((CH₃)₂CH) | -0.19 | -0.47 |
| tert-Butyl ((CH₃)₃C) | -0.30 | -1.54 |
| Table 1: Taft Polar (σ) and Steric (Eₛ) Substituent Constants for Common Alkyl Groups. These values provide a quantitative basis for comparing the electronic and steric influence of different alkyl chains on a reaction center.[4] |
Comparative Reactivity in Key Transformations
The practical implications of these steric and electronic effects are most clearly observed in the common reactions of nitriles.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles, which can be catalyzed by either acid or base, proceeds via the nucleophilic attack of water or a hydroxide ion on the nitrile carbon.[6][7]
-
Linear Nitriles (e.g., n-Butyronitrile): The unhindered nature of the linear alkyl chain allows for relatively easy access to the electrophilic carbon. Consequently, linear nitriles generally undergo hydrolysis at a faster rate.[5]
-
Branched Nitriles (e.g., Isobutyronitrile): The bulky alkyl groups in a branched structure, such as the isopropyl group of isobutyronitrile, create a sterically congested environment around the nitrile functional group. This hinders the approach of the nucleophile (water or hydroxide), leading to a significantly slower rate of hydrolysis under identical conditions.[5]
Diagram 1: Steric Hindrance in Nucleophilic Attack
Sources
- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to the Identification of Unknown Impurities in 2,2-Dipropylvaleronitrile Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. 2,2-Dipropylvaleronitrile, a sterically hindered aliphatic nitrile, presents a unique analytical challenge due to its non-polar nature and the potential for a variety of structurally similar impurities. This guide provides an in-depth comparison of modern analytical techniques for the robust identification and characterization of unknown impurities in 2,2-Dipropylvaleronitrile samples, grounded in scientific principles and field-proven methodologies.
The Genesis of Impurities: A Synthetic Perspective
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. 2,2-Dipropylvaleronitrile is typically synthesized via the alkylation of a simpler nitrile, such as acetonitrile, with a propyl halide in the presence of a strong base. A plausible route involves the deprotonation of a nitrile to form a carbanion, followed by nucleophilic substitution.
A common synthetic approach is the dialkylation of a parent nitrile (e.g., valeronitrile) with a propyl halide (e.g., 1-bromopropane) using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA).[1][2]
Given this, potential impurities can be categorized as:
-
Starting Materials: Unreacted valeronitrile and 1-bromopropane.
-
Intermediates: Mono-propylated valeronitrile.
-
By-products: Products of side reactions, such as elimination products from the propyl halide, or over-alkylation products.
-
Reagent-related Impurities: Residual base or its degradation products.
The inherent volatility and non-polar character of 2,2-Dipropylvaleronitrile and its likely impurities make Gas Chromatography-Mass Spectrometry (GC-MS) a primary candidate for analysis. However, less volatile or thermally labile impurities may necessitate the use of Liquid Chromatography-Mass Spectrometry (LC-MS). For unequivocal structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][4]
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the physicochemical properties of the impurities and the analytical objective (detection, identification, or quantification).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and fragmentation analysis.[5] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. Ideal for non-volatile or thermally labile compounds.[6] | Provides detailed structural information based on the magnetic properties of atomic nuclei, allowing for the unambiguous identification and quantification of compounds.[4] |
| Applicability to 2,2-Dipropylvaleronitrile | Excellent for volatile and semi-volatile impurities such as starting materials, intermediates, and many by-products. | Suitable for less volatile or polar impurities that may not be amenable to GC, such as certain degradation products or reagent residues. | Essential for the definitive structural elucidation of unknown impurities after isolation. Also powerful for quantitative analysis (qNMR). |
| Strengths | High resolution for volatile compounds, extensive spectral libraries for identification, high sensitivity. | Broad applicability to a wide range of compound polarities and molecular weights, soft ionization techniques minimize fragmentation.[6] | Provides unequivocal structural information, non-destructive, and can be a primary method for quantification. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some polar impurities. | Can have lower resolution for very non-polar compounds compared to GC. Matrix effects can suppress ionization. | Lower sensitivity compared to MS techniques. Complex mixtures can lead to spectral overlap. |
Recommended Analytical Workflow
A multi-pronged approach, leveraging the strengths of each technique, is the most robust strategy for comprehensive impurity profiling.
Caption: A comprehensive workflow for impurity identification in 2,2-Dipropylvaleronitrile.
Experimental Protocols
Sample Preparation for Chromatographic Analysis
Rationale: Proper sample preparation is crucial to ensure compatibility with the analytical system and to achieve accurate and reproducible results. For a non-polar compound like 2,2-Dipropylvaleronitrile, a simple dilution in a suitable organic solvent is typically sufficient.
Protocol:
-
Accurately weigh approximately 10 mg of the 2,2-Dipropylvaleronitrile sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a high-purity solvent such as hexane or dichloromethane for GC-MS, or acetonitrile for LC-MS.
-
Vortex the solution until homogeneous.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
GC-MS Method for Volatile Impurity Profiling
Rationale: A general-purpose capillary column with a non-polar stationary phase is well-suited for separating aliphatic nitriles and related non-polar impurities. A temperature gradient allows for the elution of compounds with a range of boiling points.
Experimental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
LC-MS/MS Method for Non-Volatile Impurity Analysis
Rationale: Reversed-phase chromatography is a versatile technique for separating a wide range of compounds. A C18 column is a good starting point for non-polar to moderately polar analytes. A gradient elution with water and an organic modifier allows for the separation of compounds with varying polarities.
Experimental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
NMR Spectroscopy for Structural Elucidation and Quantification
Rationale: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the chemical structure of a molecule. Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of a substance without the need for a reference standard of the analyte itself.[7][8]
Protocol for Structural Elucidation:
-
Isolate the unknown impurity using preparative chromatography (GC or HPLC).
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectral data to determine the connectivity and stereochemistry of the impurity.
Protocol for Quantitative ¹H NMR (qNMR):
-
Accurately weigh a known amount of the 2,2-Dipropylvaleronitrile sample and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the 2,2-Dipropylvaleronitrile sample based on the integral values, the number of protons, and the masses of the sample and the internal standard.
Conclusion
The identification of unknown impurities in 2,2-Dipropylvaleronitrile requires a strategic and multi-faceted analytical approach. A combination of GC-MS for volatile components, LC-MS for non-volatile species, and NMR spectroscopy for definitive structural elucidation provides a robust and reliable workflow. By understanding the potential synthetic by-products and employing these complementary techniques with validated methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. This guide serves as a foundational framework for developing a comprehensive impurity profiling strategy, adaptable to the specific challenges encountered in the synthesis and analysis of sterically hindered nitriles.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Unveiling Hidden Pollutants: An Environmental Forensics Approach to Water Contamination. IntechOpen. [Link]
-
LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
-
Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. Chromatography Online. [Link]
-
Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. ResearchGate. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical. [Link]
-
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. [Link]
-
Role of Impurity Profiling in Analytical Chemistry. bepls. [Link]
-
Preparation of Nitriles. Chemistry Steps. [Link]
-
In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]
-
Impurity Profiling of Pharmaceuticals. ManTech Publications. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. [Link]
-
the preparation of nitriles. Chemguide. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
-
Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. [Link]
-
A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PMC. [Link]
-
Divergent synthesis of two types of indolizines from pyridine-2-acetonitrile, (hetero)arylglyoxal, and TMSCN. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Purity profiling of Peptide Drugs. ResearchGate. [Link]
Sources
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. jocpr.com [jocpr.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijcrt.org [ijcrt.org]
- 5. news-medical.net [news-medical.net]
- 6. veeprho.com [veeprho.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
